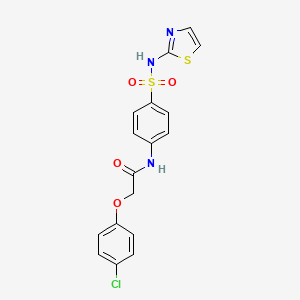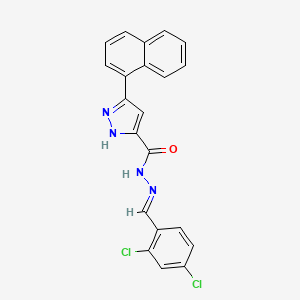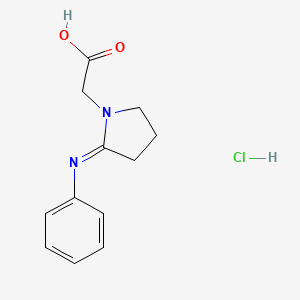![molecular formula C38H70N4O2 B11995424 3-Dodecyl-1-[2-(3-{2-[(dodecylcarbamoyl)amino]propan-2-yl}phenyl)propan-2-yl]urea](/img/structure/B11995424.png)
3-Dodecyl-1-[2-(3-{2-[(dodecylcarbamoyl)amino]propan-2-yl}phenyl)propan-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA is a synthetic organic compound It is characterized by its complex structure, which includes multiple urea groups and long alkyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA typically involves multiple steps:
Formation of the Urea Groups: This can be achieved by reacting isocyanates with amines under controlled conditions.
Attachment of Alkyl Chains: Long alkyl chains can be introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Coupling Reactions: The final structure is assembled through coupling reactions, which may involve catalysts and specific reaction conditions to ensure the correct formation of bonds.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Processes: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Processes: For large-scale production, continuous flow reactors may be used to maintain a steady production rate.
Analyse Des Réactions Chimiques
Types of Reactions
1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield alcohols or ketones, while reduction might yield alkanes or amines.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying interactions with biological molecules or as a potential therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which 1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA exerts its effects can involve:
Molecular Targets: Such as enzymes, receptors, or other proteins.
Pathways Involved: The compound may interact with specific biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA: can be compared with other urea derivatives or compounds with long alkyl chains.
Uniqueness
- The unique structure of 1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA, with its multiple urea groups and long alkyl chains, may confer specific properties that are not present in similar compounds.
Propriétés
Formule moléculaire |
C38H70N4O2 |
|---|---|
Poids moléculaire |
615.0 g/mol |
Nom IUPAC |
1-dodecyl-3-[2-[3-[2-(dodecylcarbamoylamino)propan-2-yl]phenyl]propan-2-yl]urea |
InChI |
InChI=1S/C38H70N4O2/c1-7-9-11-13-15-17-19-21-23-25-30-39-35(43)41-37(3,4)33-28-27-29-34(32-33)38(5,6)42-36(44)40-31-26-24-22-20-18-16-14-12-10-8-2/h27-29,32H,7-26,30-31H2,1-6H3,(H2,39,41,43)(H2,40,42,44) |
Clé InChI |
XNVJFJGABOAKAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)NC(C)(C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-3-ethyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11995350.png)
![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11995354.png)
![N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11995357.png)
![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11995358.png)


![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione](/img/structure/B11995366.png)
![7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995377.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11995384.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11995392.png)

![Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11995408.png)
![Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11995416.png)
